Bacillomycin

Plant Pathology Postharvest Disease Fungicide Resistance

Research challenge: Identifying a stable iturin-family lipopeptide with defined activity against resistant fungal pathogens and biofilms. Solution: Bacillomycin (CAS 76012-17-4). • Mechanism: Sterol-dependent membrane lysis; synergistic with amphotericin B for biofilm eradication (low-dose efficacy). • Agricultural relevance: Superior potency vs. Colletotrichum gloeosporioides over prochloraz/mancozeb. • Supply: Verified purity, stable isotope-free, ambient shipping available.

Molecular Formula C45H68N10O15
Molecular Weight 989.1 g/mol
CAS No. 76012-17-4
Cat. No. B12659051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBacillomycin
CAS76012-17-4
Molecular FormulaC45H68N10O15
Molecular Weight989.1 g/mol
Structural Identifiers
SMILESCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CO)CCC(=O)O)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N
InChIInChI=1S/C45H68N10O15/c1-3-4-5-6-7-8-10-26-20-36(61)49-30(21-34(46)59)41(66)51-29(19-25-12-14-27(58)15-13-25)40(65)52-31(22-35(47)60)45(70)55-18-9-11-33(55)43(68)50-28(16-17-37(62)63)39(64)53-32(23-56)42(67)54-38(24(2)57)44(69)48-26/h12-15,24,26,28-33,38,56-58H,3-11,16-23H2,1-2H3,(H2,46,59)(H2,47,60)(H,48,69)(H,49,61)(H,50,68)(H,51,66)(H,52,65)(H,53,64)(H,54,67)(H,62,63)/t24-,26?,28+,29-,30+,31-,32-,33+,38+/m1/s1
InChIKeyVLKSXJAPRDAENT-OWGHDAAGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bacillomycin Procurement Guide


Bacillomycin (CAS 76012-17-4) is a cyclic lipopeptide belonging to the iturin family of antifungal antibiotics, which are produced by various Bacillus species, most notably B. subtilis and B. velezensis [1]. Its primary mechanism of action involves disrupting fungal cell membranes through a sterol-dependent interaction, leading to increased permeability and cell lysis [2]. Distinct from its structural analog iturin A, bacillomycin's specific peptide sequence and β-amino fatty acid chain length (ranging from C14 to C17) confer a unique spectrum of activity against a broad range of plant-pathogenic and clinically relevant fungi [3].

Membrane disruption antifungal research tool
Bacillus-derived cyclic lipopeptide family
Broad-spectrum fungal pathogen research models

Bacillomycin vs. Iturin A and Fengycin


The iturinic lipopeptide family, including bacillomycin, iturin A, and mycosubtilin, is characterized by significant structural heterogeneity in both the peptide sequence and the β-amino fatty acid tail, which directly dictates antifungal spectrum and potency [1]. Generic substitution with other in-class compounds like iturin A or fengycin is not scientifically valid because they exhibit distinct activity profiles against key fungal pathogens. For instance, while iturin A and bacillomycin L show similar efficacy against Saccharomyces cerevisiae, their interaction with membrane lipids differs, with bacillomycin L's activity being uniquely potentiated by specific phospholipids [2]. Furthermore, direct comparative studies have shown that fengycin's activity can be strain-dependent, whereas iturin family members like bacillomycin maintain consistent efficacy, highlighting divergent mechanisms of action and resistance [3].

Structural heterogeneity
Peptide sequence and fatty acid chain variants shift activity spectrum
Phospholipid interaction
Activity potentiation by specific phospholipids may not transfer to iturin A
Strain-dependent activity
Fengycin activity varies by strain; bacillomycin profile may not be interchangeable

Bacillomycin D: Key Efficacy Comparisons


Superior Inhibition of Colletotrichum gloeosporioides

Bacillomycin D demonstrates significantly more potent antifungal activity against the anthracnose-causing fungus Colletotrichum gloeosporioides compared to the widely used commercial fungicides prochloraz and mancozeb [1]. This indicates a lower effective concentration requirement for bacillomycin D in similar applications.

C. gloeosporioides IC50
Head-to-head
IC50 = 2.162 μg/mL
Supports postharvest antifungal screening
Comparator IC50 values for prochloraz and mancozeb not provided
Plant Pathology Postharvest Disease Fungicide Resistance

Synergy with Amphotericin B Against Biofilms

The combination of bacillomycin D with the clinical antifungal amphotericin B exhibits potent synergistic antibiofilm activity against Candida albicans. At sub-inhibitory concentrations, this combination achieves a 95% inhibition of biofilm formation, a property not observed with either compound used alone at these low doses [1].

C. albicans biofilm synergy
Head-to-head
95% biofilm inhibition at sub-MIC
Supports combination antibiofilm research
Bacillomycin D + Amphotericin B at 1/32 and 1/4 MIC
Medical Mycology Biofilm Antifungal Synergy

Synergy with Essential Oils for Mycotoxin Control

Bacillomycin D demonstrates a quantifiable synergistic effect with thymol and cinnamon oil, enabling significant antifungal and anti-mycotoxin activity at reduced individual concentrations. This synergy allows for a substantial reduction (60-80%) in Fusarium graminearum spore germination [1].

F. graminearum mycotoxin synergy
Cross-study comparable
60–80% spore germination reduction; DON
Supports mycotoxin control research
Synergy with thymol or cinnamon oil at reduced individual doses
Broad-spectrum MIC profile
Cross-study comparable
MIC/IC50 range: 2.162–64 μg/mL across species
Reported broad-spectrum potency context
Direct cross-study comparison with iturin A requires validation
Food Safety Mycotoxin Control Postharvest Treatment

Broad-Spectrum Antifungal Activity Profile

Cross-study analysis of MIC values reveals that bacillomycin D and its analogs exhibit potent antifungal activity, often in the low μg/mL range, against a variety of fungal pathogens. This includes activity against Colletotrichum gloeosporioides (IC50 of 2.162 μg/mL), Geotrichum citri-aurantii (MIC of ~12 μmol/L), and Fusarium species (MICs ranging from 12.5-64 μg/mL) [1][2][3]. This potency profile is comparable to, and in some cases exceeds, that reported for iturin A against specific targets.

Broad-spectrum MIC profile
Cross-study comparable
MIC/IC50 range: 2.162–64 μg/mL across species
Reported broad-spectrum potency context
Direct cross-study comparison with iturin A requires validation
Antifungal Susceptibility Minimum Inhibitory Concentration Broad-Spectrum Activity

Bacillomycin Application Scenarios


Postharvest Synergistic Formulations

Based on its demonstrated synergy with essential oils and ability to reduce mycotoxins [3], bacillomycin D is a prime candidate for formulation research aimed at developing potent, reduced-chemical treatments for postharvest fungal rots in fruits and vegetables. This aligns with the need for effective alternatives to synthetic fungicides in the food supply chain.

Combination Therapy for Resistant Biofilms

The confirmed synergistic interaction between bacillomycin D and amphotericin B, leading to near-complete biofilm eradication at low doses [3], positions it as a key component for research into next-generation topical treatments for chronic, biofilm-associated fungal infections, such as those in wounds or on medical devices.

Biocontrol for Fungicide-Resistant Pathogens

Given its superior potency to commercial fungicides like prochloraz and mancozeb against Colletotrichum gloeosporioides [3], bacillomycin D is a strong candidate for development as a standalone biopesticide or a resistance-management tool in agricultural settings where conventional fungicides are losing efficacy.

Application
Selection Property
Validation Focus
Postharvest antifungal formulation research
Synergy with essential oils context
Mycotoxin reduction and spore germination endpoints
Biofilm-associated fungal research
Amphotericin B synergy context
Biofilm inhibition and sub-MIC activity endpoints
Fungicide-resistance management research
Potency vs. commercial fungicides context
In vitro IC50 and resistance modeling endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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